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Compound of Interest
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Compound Name:
anhydride

Cat. No.: B140633

Introduction: Trifluoromethanesulfonic anhydride, commonly referred to as triflic anhydride
((CF3S02)20 or Tf20), stands as a cornerstone reagent in modern organic synthesis. Its
unparalleled reactivity as a potent electrophile and the exceptional leaving group ability of the
resulting triflate esters make it an indispensable tool for a vast array of chemical
transformations. This guide provides an in-depth exploration of the key characteristics of triflic
anhydride, tailored for researchers, scientists, and professionals in the field of drug
development. We will delve into its fundamental properties, detail its reactivity in key synthetic
applications, provide explicit experimental protocols, and illustrate its mechanistic pathways.

Core Properties of Triflic Anhydride

Triflic anhydride is a colorless to light brown, fuming liquid with a sharp, pungent odor. Itis a
highly reactive and moisture-sensitive compound that must be handled with care under
anhydrous conditions. Its powerful electrophilic nature stems from the two strongly electron-
withdrawing trifluoromethyl groups, which make the sulfur atoms highly susceptible to
nucleophilic attack.

Physical and Spectroscopic Data

A summary of the key physical and spectroscopic data for triflic anhydride is presented in the
table below for easy reference.
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Property Value Reference(s)
Molecular Formula C2Fe605S2 [1]

Molar Mass 282.14 g/mol [1]
Appearance Colorless to light brown liquid [1]

Density 1.677 g/mL at 25 °C [1]

Boiling Point 81-83 °C [1]

Melting Point -80 °C

Reacts violently with water.

Soluble in chlorinated solvents

Solubility (e.g., dichloromethane, [2]
chloroform), ethers, and
nitriles.
1H NMR No signal [3]
13C NMR (CDCIs) 6 118.4 (g, J = 318.5 Hz) [31[4]
19F NMR (vs. CFCls) 0 -72.6 ppm [1][5]

v (cm~1) 1511, 1450, 1246,
IR (Neat) [2]16]
1115, 1028, 930, 804

Key Synthetic Applications and Reactivity

Triflic anhydride's high reactivity is harnessed in a multitude of synthetic transformations,
primarily centered around the activation of hydroxyl groups and the formation of triflate esters,
which are excellent leaving groups.

Triflation of Alcohols and Phenols

The most prominent application of triflic anhydride is the conversion of alcohols and phenols to
their corresponding triflates.[7] This transformation is typically carried out in the presence of a
non-nucleophilic base, such as pyridine or triethylamine, to neutralize the triflic acid byproduct.

Mechanism of Triflation:
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The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on one of the
electrophilic sulfur atoms of triflic anhydride. A subsequent deprotonation by the base yields the
triflate ester and the protonated base triflate salt.
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Caption: Mechanism of alcohol triflation.

Synthesis of Vinyl and Aryl Triflates

Triflic anhydride is a key reagent for the synthesis of vinyl and aryl triflates from ketones and
phenols, respectively. These triflates are versatile intermediates in cross-coupling reactions
such as Suzuki, Stille, and Heck couplings.

Dehydration Reactions

Triflic anhydride is a powerful dehydrating agent, capable of converting primary amides and
oximes into nitriles under mild conditions.[8][9] It can also effect the cyclodehydration of 3-
arylethylamides in the Bischler-Napieralski reaction to form dihydroisoquinolines.[10][11][12]
[13][14]

Activation of Carbonyl and Amide Groups

Triflic anhydride activates carbonyl groups, facilitating various transformations. In the Vilsmeier-
Haack reaction, it can be used as an alternative to phosphoryl chloride to generate the
Vilsmeier reagent for the formylation of electron-rich aromatic compounds.[15] Furthermore, the
activation of amides with triflic anhydride generates highly reactive nitrilium or keteniminium
ions, which can undergo a variety of cyclization and annulation reactions.[16][17]
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Glycosylation Reactions

In carbohydrate chemistry, triflic anhydride is used to activate glycosyl donors, such as
thioglycosides or glycosyl sulfoxides, to form highly reactive glycosyl triflates in situ. These
intermediates then react with glycosyl acceptors to form glycosidic bonds, a crucial step in the
synthesis of oligosaccharides and glycoconjugates.

General Workflow for a Triflic Anhydride Mediated Reaction:
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Caption: A typical experimental workflow.
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Experimental Protocols

The following are representative experimental protocols for common transformations using

triflic anhydride. Note: These reactions should be performed in a well-ventilated fume hood,

and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be

worn at all times.

Protocol 1: General Procedure for the Triflation of an
Alcohol[18]

Reaction Setup: To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane (DCM,
0.1-0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), add
pyridine (1.5 eq).

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

Addition of Triflic Anhydride: Slowly add triflic anhydride (1.2 eq) dropwise via syringe,
ensuring the internal temperature remains below 5 °C.

Reaction: Stir the reaction mixture at O °C and monitor its progress by thin-layer
chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction
is sluggish, it can be allowed to warm to room temperature.

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer
sequentially with 1 M HCI, water, and saturated aqueous sodium bicarbonate solution.

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of a Vinyl Triflate from a
Ketone[19]

Reaction Setup: In a dry flask under an inert atmosphere, dissolve the ketone (1.0 eq) and a
hindered base such as 2,6-di-tert-butyl-4-methylpyridine (1.1 eq) in anhydrous DCM (0.2 M).
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e Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
 Addition of Triflic Anhydride: Add triflic anhydride (1.1 eq) dropwise to the cooled solution.

e Reaction: Stir the mixture at -78 °C for 30 minutes, then allow it to slowly warm to room
temperature and stir for an additional 1-2 hours.

o Workup: Quench the reaction by adding saturated agueous sodium bicarbonate solution.
Separate the layers and extract the aqueous layer with DCM.

« |solation: Combine the organic layers, wash with brine, dry over anhydrous magnesium
sulfate, filter, and concentrate in vacuo.

Purification: The crude vinyl triflate can be purified by flash chromatography.

Protocol 3: Dehydration of a Primary Amide to a
Nitrile[8]

e Reaction Setup: To a solution of the primary amide (1.0 eq) in anhydrous DCM (0.2 M) at 0
°C under an inert atmosphere, add triethylamine (2.2 eq).

» Addition of Triflic Anhydride: Slowly add triflic anhydride (1.1 eq) to the mixture.
¢ Reaction: Stir the reaction at 0 °C for 15-30 minutes, monitoring by TLC.

o Workup: Quench the reaction with water. Separate the organic layer and extract the aqueous
layer with DCM.

« |solation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure.

Purification: Purify the resulting nitrile by column chromatography or distillation.

Signaling Pathways and Logical Relationships

The utility of triflic anhydride often lies in its ability to generate highly reactive intermediates that
can participate in a variety of subsequent reactions. The following diagrams illustrate some of
these pathways.
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Pictet-Spengler-like Reaction Mediated by Triflic Anhydride:

In this example, triflic anhydride activates an N-aryl amide, which then reacts with an in situ-
formed imine, leading to a cyclization to form a 3,4-dihydroquinazoline.[18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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